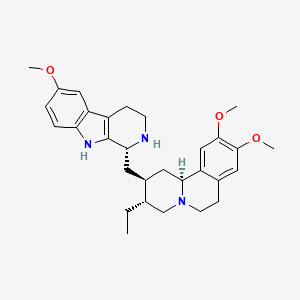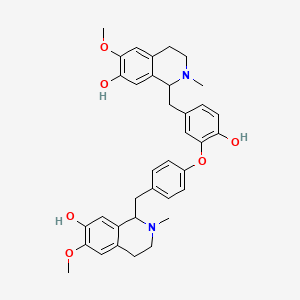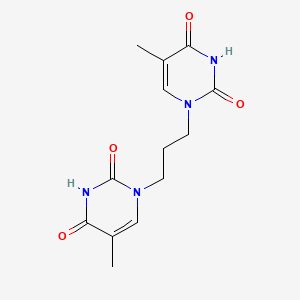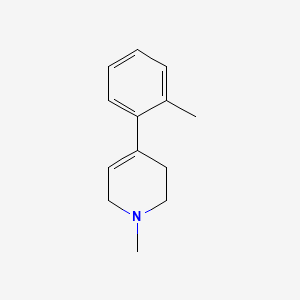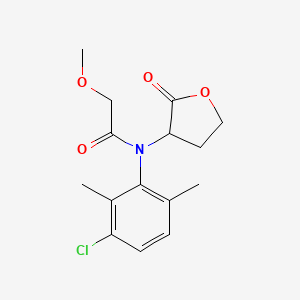![molecular formula C45H74O13 B1199396 18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B1199396.png)
18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
康卡纳霉素C 是一种有效的液泡型H±ATP酶抑制剂。 它属于大环内酯类抗生素,以其在纳摩尔浓度下对酵母菌和真菌的有效性而闻名 。康卡纳霉素C 是康卡纳霉素家族的一部分,该家族还包括康卡纳霉素A 和B。 这些化合物以其18元大环内酯环结构为特征 .
准备方法
合成路线和反应条件: 康卡纳霉素C 的合成涉及复杂的 有机反应。制备通常从链霉菌属物种中分离该化合物开始。 合成路线包括形成18元内酯环和6元半缩酮环,后者被2-脱氧-β-D-鼠李糖糖基化 。 该化合物可溶于氯仿、甲醇、乙醇、丙酮、乙酸乙酯和DMSO 等溶剂 .
工业生产方法: 康卡纳霉素C 的工业生产主要基于涉及链霉菌属物种的发酵过程。 发酵液用色谱技术提取和纯化,以分离纯形式的康卡纳霉素C .
化学反应分析
反应类型: 康卡纳霉素C 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其生物活性或研究其作用机制至关重要。
常用试剂和条件: 涉及康卡纳霉素C 的反应中使用的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保大环内酯环的稳定性 .
形成的主要产物: 这些反应形成的主要产物包括具有改变的生物活性的修饰大环内酯结构。 这些修饰有助于理解康卡纳霉素C 的结构-活性关系 .
科学研究应用
康卡纳霉素C 具有广泛的科学研究应用:
化学: 在化学领域,康卡纳霉素C 用作研究液泡型H±ATP酶的结构和功能的工具。 它有助于理解这些酶在各种生物过程中的作用 .
生物学: 在生物学研究中,康卡纳霉素C 用于研究细胞介导的细胞毒性。 它通过增加溶解颗粒的pH 来抑制穿孔素介导的细胞毒性活性,从而导致穿孔素的加速降解 .
医学: 在医学领域,正在探索康卡纳霉素C 的潜在治疗应用。 它在诱导癌细胞凋亡和逆转 HIV 编码的辅助蛋白 Nef 对细胞表面 MHC-I 的下调方面显示出希望 .
作用机制
康卡纳霉素C 通过抑制液泡型H±ATP酶发挥作用。这些酶负责酸化细胞内隔室并将质子跨质膜转运。 通过抑制这些酶,康卡纳霉素C 会破坏酸化过程,从而导致各种细胞效应,如凋亡和细胞生长抑制 .
类似化合物:
巴菲霉素A1: 另一种有效的液泡型H±ATP酶抑制剂,以其在研究这些酶的生理作用中的应用而闻名.
独特性: 康卡纳霉素C 由于其作为液泡型H±ATP酶抑制剂的高特异性和效力而独一无二。 它在纳摩尔浓度下有效,并具有与其他类似化合物不同的独特大环内酯结构 .
相似化合物的比较
Bafilomycin A1: Another potent inhibitor of vacuolar-type H±ATPases, known for its use in studying the physiological role of these enzymes.
Salicylihalamides: A class of benzolactone enamides that also inhibit vacuolar-type H±ATPases but with different specificity compared to Concanamycin C.
Lobatamides: Similar to salicylihalamides, these compounds inhibit vacuolar-type H±ATPases and are used in cancer research.
Uniqueness: Concanamycin C is unique due to its high specificity and potency as a vacuolar-type H±ATPase inhibitor. It is effective at nanomolar concentrations and has a distinct macrolide structure that sets it apart from other similar compounds .
属性
IUPAC Name |
18-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYYLWWOGLVPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81552-34-3 |
Source


|
| Record name | Concanamycin C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
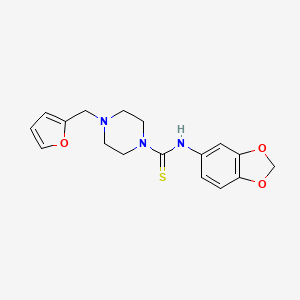
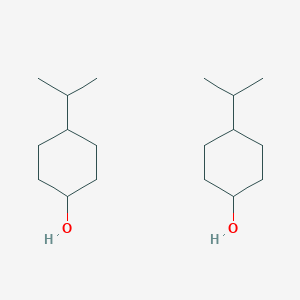
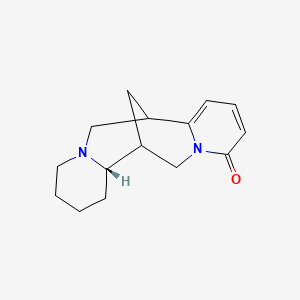
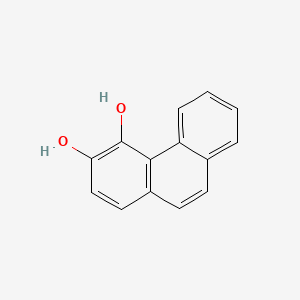
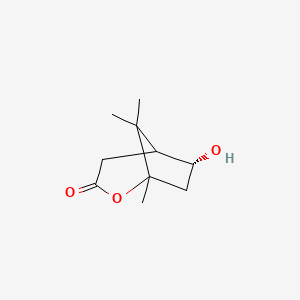
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
